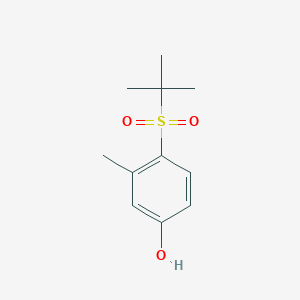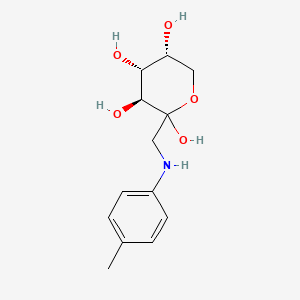![molecular formula C8H6O3 B14368800 2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole CAS No. 93952-31-9](/img/structure/B14368800.png)
2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole is a polyheterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system that includes a cyclopentane ring, a furan ring, and a dioxole ring, making it a versatile molecule for synthetic and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives and furan derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include refluxing in solvents like ethanol or toluene to facilitate the formation of the desired polyheterocyclic structure .
Industrial Production Methods
Industrial production of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole, which can be further utilized in synthetic and biological applications .
Wissenschaftliche Forschungsanwendungen
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyheterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the disruption of cellular signaling pathways. Detailed studies on its binding affinities and molecular interactions are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[4,5]furo[2,3-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a dioxole ring.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine: Features a thieno ring, offering different electronic properties.
Furo[2,3-d]pyrimidine: Lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole stands out due to its unique combination of ring systems, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93952-31-9 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3,5,7-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6),10-triene |
InChI |
InChI=1S/C8H6O3/c1-2-5-6(3-1)11-8-7(5)9-4-10-8/h1-2H,3-4H2 |
InChI-Schlüssel |
XFZUSMXNJSOHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1OC3=C2OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)

![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
